2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide
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Overview
Description
Triazolopyrazines are a class of compounds that contain a pyrazine ring fused with a 1,2,4-triazole ring . They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of triazolopyrazines can be achieved through a variety of synthetic routes. Two typical modes of constructing these heterocyclic systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of triazolopyrazines is characterized by a fused-ring system containing a pyrazine ring and a 1,2,4-triazole ring . The exact structure would depend on the specific substituents attached to the ring system.Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrazines can vary widely depending on their specific structure and substituents. Some general properties include good thermal stability .Scientific Research Applications
Synthesis and Insecticidal Assessment
Heterocyclic compounds incorporating a thiadiazole moiety have been synthesized for potential insecticidal activities against the cotton leafworm, Spodoptera littoralis. The study demonstrates the versatility of certain precursors in creating a variety of heterocycles, such as pyrrole, pyridine, and triazolo[4,3-a]pyrazin derivatives, showcasing the diverse potential applications of these compounds in pest control and agricultural sciences (Fadda et al., 2017).
Antimicrobial Agents
Research into thiophene-based heterocycles, similar in complexity to the compound , has led to the discovery of new antimicrobial agents. These compounds have shown significant potency against various bacterial and fungal strains, illustrating the potential of heterocyclic compounds in developing new antimicrobial drugs (Mabkhot et al., 2016).
Antibacterial and Antifungal Activities
The synthesis of pyrazoline and pyrazole derivatives, exploring their antibacterial and antifungal activities, is another area of interest. These studies provide insights into the structural features contributing to the biological activities of these compounds, offering a foundation for the development of new therapeutic agents (Hassan, 2013).
Molecular Docking and Screening
Investigations into the molecular docking and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted. These studies highlight the potential of such compounds in antimicrobial and antioxidant applications, underscoring the importance of molecular docking in drug discovery (Flefel et al., 2018).
Anticancer Activities
Antipyrine-based heterocycles have been synthesized and evaluated for their anticancer and antimicrobial activities. This research sheds light on the therapeutic potential of heterocyclic compounds in treating cancer, contributing to the ongoing search for novel anticancer agents (Riyadh et al., 2013).
Mechanism of Action
Future Directions
Triazolopyrazines have shown promise in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring new synthetic routes, discovering new biological activities, and developing new drugs based on the triazolopyrazine scaffold.
properties
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-4-17-6-5-7-18(13-17)25-20(29)14-28-23(30)27-11-10-24-22(21(27)26-28)31-19-9-8-15(2)12-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJYBTFLFBEUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide |
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